molecular formula C14H20N2O2S B10926381 1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No.: B10926381
M. Wt: 280.39 g/mol
InChI Key: URCYKKFAEMGHRN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 3,4-dimethoxyphenethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl and dimethoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the presence of both cyclopropyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the thiourea moiety enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

1-cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C14H20N2O2S/c1-17-12-6-3-10(9-13(12)18-2)7-8-15-14(19)16-11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H2,15,16,19)

InChI Key

URCYKKFAEMGHRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2CC2)OC

Origin of Product

United States

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